molecular formula C21H20N4O4S B2989499 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922911-84-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2989499
CAS No.: 922911-84-0
M. Wt: 424.48
InChI Key: WLZCSZJEUQYABF-UHFFFAOYSA-N
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Description

This compound, with the IUPAC name 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide (hereafter referred to as Compound A), features a multi-heterocyclic architecture. Its structure includes:

  • A benzo[d]thiazole core substituted with methoxy (4-OCH₃) and methyl (7-CH₃) groups.
  • A pyridin-2-ylmethyl moiety attached to the acetamide nitrogen.
  • A 2,5-dioxopyrrolidin-1-yl group linked to the acetamide carbonyl.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-6-7-15(29-2)19-20(13)30-21(23-19)25(11-14-5-3-4-10-22-14)18(28)12-24-16(26)8-9-17(24)27/h3-7,10H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCSZJEUQYABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a hybrid molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H17N3O4S\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

This structure features a pyrrolidine core with various substituents that contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. A study highlighted the synthesis of hybrid molecules derived from established antiepileptic drugs (AEDs), demonstrating that compounds with the dioxopyrrolidine moiety showed protective effects in seizure models. Specifically, the compound exhibited a notable protective effect in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests at a fixed dose of 100 mg/kg, with effective doses (ED50) lower than those of traditional AEDs like valproic acid .

CompoundED50 (MES)ED50 (scPTZ)
Test Compound67.65 mg/kg42.83 mg/kg
Valproic AcidHigher than test compoundHigher than test compound

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. The specific activity against strains such as Staphylococcus aureus and Escherichia coli suggests potential therapeutic applications in treating infections .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The presence of the pyridinyl group may allow for interaction with neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes such as acetylcholinesterase, suggesting that this compound may also possess cholinergic activity .
  • Cytotoxicity : Preliminary studies indicate potential cytostatic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving mice, the compound demonstrated significant protection against induced seizures, outperforming several known AEDs in terms of safety and efficacy .
  • Antimicrobial Screening : A series of in vitro tests revealed that derivatives of this compound exhibited antimicrobial activity against multiple pathogens, reinforcing its potential as a lead candidate for further development in infectious disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between Compound A and analogs from the evidence:

Compound Name/ID Core Heterocycle(s) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Bioactivity (If Reported)
Compound A Benzo[d]thiazole, Pyridine 4-OCH₃, 7-CH₃ (benzothiazole); Pyridin-2-ylmethyl; 2,5-dioxopyrrolidin-1-yl C₂₃H₂₁N₄O₄S₂ 497.56 Not explicitly reported
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide Benzo[d]thiazole (unsaturated) 3-CH₂CH₃, 4-F, 6-F (benzothiazole); 2,5-dioxopyrrolidin-1-yl C₁₄H₁₃F₂N₃O₃S 353.34 Not reported
Compound 11 Naphthaleno[1,2-d]thiazole, Pyrimidino[4,5-c]pyrazole Benzamido, imino (pyrimidine); naphthalene-fused thiazole C₂₃H₁₅N₇SO 437.52 Not reported
Pyrano[2,3-d]thiazoles Pyrano-thiazole Cyanoacetamide, cyclohexyl Varies by derivative ~300–400 Antimicrobial (broad-spectrum)
Key Observations:

Heterocyclic Diversity: Compound A combines benzo[d]thiazole and pyridine, whereas analogs like Compound 11 fuse naphthalene with thiazole, and pyrano-thiazoles integrate oxygen-containing rings. These variations influence electronic properties and binding interactions.

Substituent Effects: The 4-OCH₃ and 7-CH₃ groups on Compound A’s benzothiazole may enhance lipophilicity compared to the 4,6-difluoro and 3-ethyl substituents in the analog from .

Molecular Properties and Predictive Analysis

  • Molecular Weight : Compound A (497.56 g/mol) is heavier than analogs like the difluoro-benzothiazole (353.34 g/mol) , which may impact pharmacokinetics (e.g., membrane permeability).

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